

An In-depth Technical Guide to 6-(4-Chlorophenyl)-6-oxohexanoic Acid

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	6-(4-Chlorophenyl)-6-oxohexanoic acid
CAS No.:	56721-40-5
Cat. No.:	B1358138

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(4-Chlorophenyl)-6-oxohexanoic acid, identified by the CAS number 56721-40-5, is an intriguing organic molecule that belongs to the class of 6-aryl-6-oxohexanoic acids.[1] Its structure, featuring a 4-chlorophenyl ketone moiety linked to a hexanoic acid chain, presents a versatile scaffold for chemical modifications and exploration in various scientific domains, particularly in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its synthesis, chemical properties, and potential biological activities, with a focus on its prospective role as an anti-inflammatory agent.

Chemical Properties and Data

A thorough understanding of the physicochemical properties of **6-(4-Chlorophenyl)-6-oxohexanoic acid** is fundamental for its application in research and development.

Property	Value	Source
CAS Number	56721-40-5	[2]
Molecular Formula	C ₁₂ H ₁₃ ClO ₃	[1]
Molecular Weight	240.68 g/mol	[1]
IUPAC Name	6-(4-chlorophenyl)-6-oxohexanoic acid	[1]
Canonical SMILES	<chem>C1=CC(=CC=C1C(=O)CCCCC(=O)O)Cl</chem>	
Physical State	Expected to be a solid at room temperature	

Synthesis of 6-(4-Chlorophenyl)-6-oxohexanoic Acid

The most plausible and industrially scalable method for the synthesis of **6-(4-Chlorophenyl)-6-oxohexanoic acid** is through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution involves the reaction of an acylating agent with an aromatic ring in the presence of a Lewis acid catalyst.

Causality Behind Experimental Choices

The selection of chlorobenzene and adipic anhydride as starting materials is strategic. Chlorobenzene is a readily available and relatively inexpensive aromatic substrate. The chloro group is an ortho-, para-directing deactivator. Due to steric hindrance at the ortho position, the para-substituted product is expected to be the major isomer, which is the desired outcome for this synthesis. Adipic anhydride is chosen as the acylating agent to introduce the six-carbon chain with a carboxylic acid at one end and a reactive carbonyl group at the other. Aluminum chloride (AlCl₃) is a strong Lewis acid that is highly effective in activating the anhydride for the electrophilic attack on the chlorobenzene ring. The choice of a non-polar, inert solvent like dichloromethane (DCM) or nitrobenzene is crucial to dissolve the reactants and facilitate the reaction while remaining unreactive under the reaction conditions. The workup procedure involving quenching with ice and acid is designed to decompose the aluminum chloride complex and protonate the carboxylate to yield the final carboxylic acid product.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

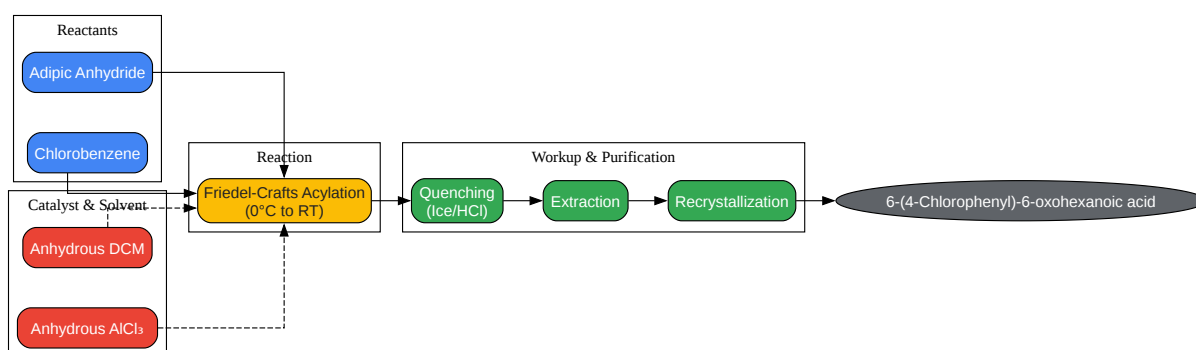
- Chlorobenzene
- Adipic anhydride
- Anhydrous aluminum chloride (AlCl_3)
- Anhydrous dichloromethane (DCM) or nitrobenzene
- Ice
- Concentrated hydrochloric acid (HCl)
- Sodium sulfate (Na_2SO_4)
- Standard laboratory glassware for anhydrous reactions

Step-by-Step Methodology:

- **Reaction Setup:** To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous dichloromethane (DCM).
- **Lewis Acid Addition:** Cool the flask to $0\text{ }^\circ\text{C}$ in an ice bath. Carefully and portion-wise, add anhydrous aluminum chloride (AlCl_3) to the DCM with vigorous stirring.
- **Reactant Addition:** To the stirred suspension, add chlorobenzene. In the dropping funnel, place a solution of adipic anhydride in anhydrous DCM.
- **Acylation Reaction:** Add the adipic anhydride solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature between $0\text{-}5\text{ }^\circ\text{C}$. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

- **Quenching:** Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This should be done in a well-ventilated fume hood as HCl gas will be evolved.
- **Extraction:** Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine all organic layers.
- **Washing and Drying:** Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4).
- **Purification:** Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure **6-(4-Chlorophenyl)-6-oxohexanoic acid**.

Diagram of the Synthesis Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **6-(4-Chlorophenyl)-6-oxohexanoic acid**.

Spectroscopic Characterization (Predicted)

Disclaimer: Experimental spectroscopic data for **6-(4-Chlorophenyl)-6-oxohexanoic acid** (CAS 56721-40-5) is not readily available in the public databases searched. The following are predicted spectral characteristics based on the chemical structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance):

- Aromatic Protons: Two doublets in the aromatic region (δ 7.5-8.0 ppm). The protons ortho to the carbonyl group will be deshielded and appear downfield, while the protons ortho to the chlorine atom will be slightly more shielded. The typical AA'BB' splitting pattern for a para-substituted benzene ring is expected.
- Carboxylic Acid Proton: A broad singlet far downfield (δ 10-12 ppm), which is characteristic of a carboxylic acid proton.
- Aliphatic Protons:
 - A triplet at δ ~2.9-3.1 ppm corresponding to the two protons alpha to the ketone (C5-H₂).
 - A triplet at δ ~2.3-2.5 ppm for the two protons alpha to the carboxylic acid (C2-H₂).
 - Multiplets in the region of δ 1.6-1.9 ppm for the remaining four methylene protons (C3-H₂ and C4-H₂).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

- Carbonyl Carbons: Two signals in the downfield region: one for the ketone carbonyl (δ ~198-202 ppm) and one for the carboxylic acid carbonyl (δ ~175-180 ppm).
- Aromatic Carbons: Four signals are expected for the para-substituted aromatic ring. The carbon attached to the carbonyl group will be around δ 135-138 ppm, the carbon attached to the chlorine atom around δ 138-142 ppm, and the two sets of CH carbons between δ 128-132 ppm.

- Aliphatic Carbons: Four signals for the methylene carbons of the hexanoic acid chain, with the carbons alpha to the carbonyl groups being the most deshielded.

IR (Infrared) Spectroscopy:

- O-H Stretch: A broad absorption band in the region of 2500-3300 cm^{-1} characteristic of the carboxylic acid hydroxyl group.
- C=O Stretch: Two distinct, strong absorption bands are expected: one for the ketone carbonyl around 1680-1700 cm^{-1} and one for the carboxylic acid carbonyl around 1700-1725 cm^{-1} .
- C-Cl Stretch: A sharp absorption in the fingerprint region, typically around 1090-1010 cm^{-1} .
- Aromatic C-H and C=C Stretches: Absorptions in the regions of 3000-3100 cm^{-1} and 1450-1600 cm^{-1} , respectively.

Mass Spectrometry (MS):

- Molecular Ion (M^+): The mass spectrum should show a molecular ion peak at m/z 240, with a characteristic $M+2$ peak at m/z 242 with approximately one-third the intensity of the M^+ peak, due to the presence of the ^{37}Cl isotope.
- Fragmentation: Common fragmentation patterns would include the loss of the carboxylic acid group, cleavage alpha to the ketone, and fragmentation of the aliphatic chain.

Potential Applications and Biological Activity

The class of 6-aryl-6-oxohexanoic acids has garnered interest for its potential pharmacological activities. While specific biological data for **6-(4-Chlorophenyl)-6-oxohexanoic acid** is limited in the public domain, studies on structurally related compounds provide valuable insights into its potential applications.

Anti-inflammatory Potential

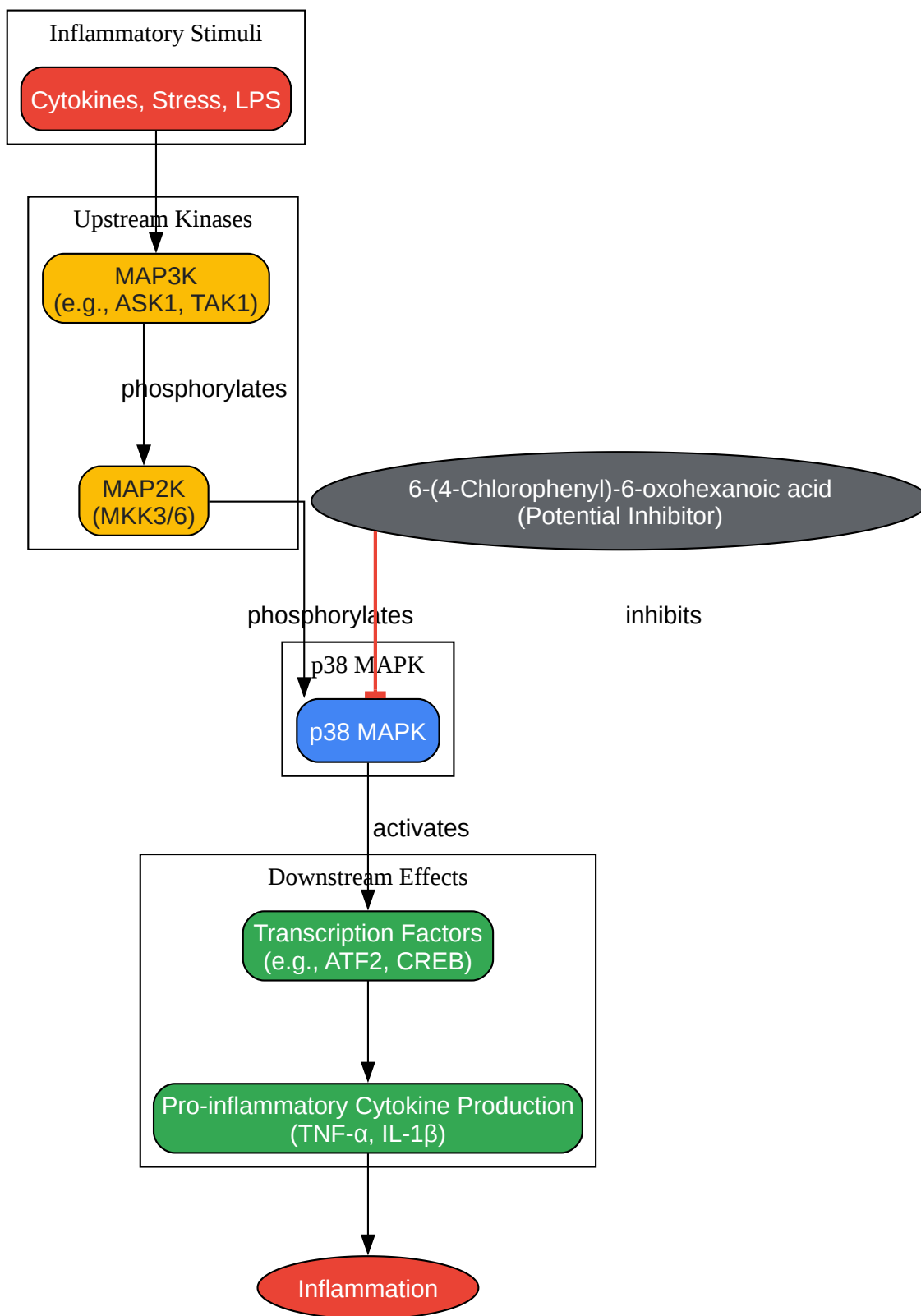
Research on 6-aryl-4-oxohexanoic acids has demonstrated their potential as anti-inflammatory agents.[3] A study evaluating the in vivo anti-inflammatory activity of several derivatives in a carrageenan-induced rat paw edema model showed that a compound with a 4-chlorophenyl

substituent exhibited significant anti-inflammatory effects. This suggests that **6-(4-Chlorophenyl)-6-oxohexanoic acid** could possess similar or even enhanced anti-inflammatory properties.

Potential Mechanism of Action: p38 MAPK Inhibition

The biological effects of some 6-aryl-6-oxohexanoic acid derivatives are thought to be mediated through the modulation of key signaling pathways involved in inflammation.[4] One potential target is the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The p38 MAPK pathway plays a crucial role in the production of pro-inflammatory cytokines such as TNF- α and IL-1 β . [5] Inhibition of p38 MAPK is a well-established strategy for the development of anti-inflammatory drugs.[6] The structural features of **6-(4-Chlorophenyl)-6-oxohexanoic acid** make it a candidate for interaction with the ATP-binding pocket of p38 MAPK, potentially inhibiting its kinase activity and thereby reducing the inflammatory response.

Diagram of the Potential p38 MAPK Inhibition Pathway



[Click to download full resolution via product page](#)

Caption: Potential mechanism of action via inhibition of the p38 MAPK signaling pathway.

Reactivity and Further Chemical Transformations

The bifunctional nature of **6-(4-Chlorophenyl)-6-oxohexanoic acid**, possessing both a ketone and a carboxylic acid, makes it a valuable intermediate for the synthesis of more complex molecules.

- **Carboxylic Acid Group:** The carboxylic acid can undergo esterification, amidation, or reduction to an alcohol. These transformations allow for the introduction of various functional groups and the construction of larger molecular frameworks.
- **Ketone Group:** The ketone can be reduced to a secondary alcohol, which can be further functionalized. It can also participate in reactions such as reductive amination to form amines or condensation reactions to build heterocyclic structures.

Conclusion

6-(4-Chlorophenyl)-6-oxohexanoic acid is a compound with significant potential, particularly in the field of medicinal chemistry. Its synthesis via Friedel-Crafts acylation is a well-understood and scalable process. While experimental data on its biological activity and spectroscopic properties are not widely available, the information from related compounds strongly suggests its potential as an anti-inflammatory agent, possibly acting through the inhibition of the p38 MAPK signaling pathway. This technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the chemistry and therapeutic potential of this and related molecules. Further investigation to confirm its biological activity and fully characterize its properties is warranted and could lead to the development of novel therapeutic agents.

References

- PubChem. 6-Oxohexanoic acid. National Center for Biotechnology Information. [\[Link\]](#)
- Chemspace. **6-(4-chlorophenyl)-6-oxohexanoic acid**. [\[Link\]](#)
- Khan, I., et al. (2023). Evaluation of the Anti-inflammatory, Antimicrobial, Antioxidant, and Cytotoxic Effects of Chitosan Thiocolchicoside-Lauric Acid Nanogel. *Cureus*, 15(9), e45991. [\[Link\]](#)

- PubChem. (5Z)-5-[(4-chlorophenyl)hydrazinylidene]-6-ethoxy-6-oxohexanoic acid. National Center for Biotechnology Information. [[Link](#)]
- PubChem. Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. National Center for Biotechnology Information. [[Link](#)]
- NIST. 6-Chlorohexanoic acid, 4-cyanophenyl ester. National Institute of Standards and Technology. [[Link](#)]
- May, S. W., et al. (2014). Inhibition of JNK and p38 MAPK phosphorylation by 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester and 4-phenyl-butenoic acid decreases substance P-induced TNF- α upregulation in macrophages. *International Immunopharmacology*, 20(2), 268-275. [[Link](#)]
- Abouzid, K. M., et al. (2008). 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory In Vivo-Activities. *Archiv der Pharmazie: An International Journal Pharmaceutical and Medicinal Chemistry*, 341(9), 569-577. [[Link](#)]
- Hui, L., et al. (2007). p38 MAPK Activation, JNK Inhibition, Neoplastic Growth Inhibition and Increased Gap Junction Communication in Human Lung Carcinoma and Ras-Transformed Cells by 4-Phenyl-3-Butenoic Acid. *Journal of Cellular Physiology*, 212(3), 739-750. [[Link](#)]
- PubChem. 4-Oxohexanoic acid. National Center for Biotechnology Information. [[Link](#)]
- Laufer, S. (2015). The path of p38 α MAP kinase inhibition. University of Tübingen. [[Link](#)]
- Zengin, G., et al. (2021). Screening of Antioxidative Properties and Inhibition of Inflammation-Linked Enzymes by Aqueous and Ethanolic Extracts of Plants Traditionally Used in Wound Healing in Poland. *Molecules*, 26(4), 919. [[Link](#)]
- Royal Society of Chemistry. Supporting Information for [Paper Title]. [[Link](#)]
- Sklyarov, A. Ya., et al. (2013). Anti-inflammatory, analgetic and diuretic activity prediction for 6-[[[phenyl]sulfonyl]amino]-(oxo)acetyl]amino}hexanoic acid derivatives by RDF descriptors approach. ResearchGate. [[Link](#)]
- ChemSrc. Adipoyl chloride | CAS#:111-50-2. [[Link](#)]

- PubChem. 6-(2-Methylphenyl)-6-oxohexanoic acid. National Center for Biotechnology Information. [[Link](#)]
- PubChem. 6-Methoxy-3-(4-methylphenyl)-6-oxohexanoic acid. National Center for Biotechnology Information. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 6-(4-chlorophenyl)-6-oxohexanoic acid - C₁₂H₁₃ClO₃ | CSSB00011298058 [chemspace.com]
- 2. 6-(4-CHLOROPHENYL)-6-OXOHEXANOIC ACID | 56721-40-5 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of JNK and p38 MAPK phosphorylation by 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester and 4-phenyl-butenoic acid decreases substance P-induced TNF- α upregulation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. p38 α MAP kinase inhibition | University of Tübingen [uni-tuebingen.de]
- 6. INHIBITION OF JNK AND P38 MAPK PHOSPHORYLATION BY 5-(ACETYLAMINO)-4-OXO-6-PHENYL-2-HEXENOIC ACID METHYL ESTER AND 4-PHENYL-BUTENOIC ACID DECREASES SUBSTANCE P-INDUCED TNF- α UPREGULATION IN MACROPHAGES - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 6-(4-Chlorophenyl)-6-oxohexanoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1358138/docs#an-in-depth-technical-guide-to-6-4-chlorophenyl-6-oxohexanoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)